molecular formula C8H16N2 B12314730 (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine

Cat. No.: B12314730
M. Wt: 140.23 g/mol
InChI Key: BNLKJYVQFIOOTE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is a bicyclic heterocyclic compound It is a derivative of pyridine, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of pyridine derivatives and cyclization agents. For example, the reaction of 3-iodopyridin-4-amine with tert-butyl carbamate can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., peracids), reducing agents (e.g., hydrogen gas with a catalyst), and alkylating agents (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield N-oxides, while substitution reactions can produce various alkylated derivatives.

Mechanism of Action

The mechanism of action of (3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine is unique due to its specific stereochemistry and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H16N2

Molecular Weight

140.23 g/mol

IUPAC Name

(3aS,7aR)-5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine

InChI

InChI=1S/C8H16N2/c1-10-3-2-7-4-9-5-8(7)6-10/h7-9H,2-6H2,1H3/t7-,8-/m0/s1

InChI Key

BNLKJYVQFIOOTE-YUMQZZPRSA-N

Isomeric SMILES

CN1CC[C@H]2CNC[C@H]2C1

Canonical SMILES

CN1CCC2CNCC2C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.